molecular formula C9H16O2 B6271832 4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers CAS No. 1481649-74-4

4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6271832
CAS No.: 1481649-74-4
M. Wt: 156.22 g/mol
InChI Key: VKNFSIXDHXKDCY-UHFFFAOYSA-N
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Description

4-Methylcycloheptane-1-carboxylic acid is a cycloalkane-based carboxylic acid featuring a seven-membered ring substituted with a methyl group at position 4 and a carboxylic acid moiety at position 1. The compound exists as a mixture of diastereomers due to the presence of multiple stereogenic centers within the cycloheptane ring. Diastereomerism arises from differing spatial arrangements of substituents, leading to distinct physical and chemical properties. This compound is of interest in organic synthesis, pharmaceuticals, and materials science, where stereochemical control is critical .

Properties

CAS No.

1481649-74-4

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-methylcycloheptane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-7-3-2-4-8(6-5-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

VKNFSIXDHXKDCY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(CC1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Dieckmann Cyclization of Dicarboxylic Acid Esters

Dieckmann cyclization, a classical method for ring formation, has been adapted for cycloheptane systems. Starting with dimethyl 4-methylheptanedioate, intramolecular ester condensation under basic conditions (e.g., sodium hydride in toluene) yields the corresponding cycloheptenone intermediate. Subsequent hydrogenation using Raney nickel or palladium on carbon saturates the double bond, producing the cycloheptane core. This method offers moderate yields (50–65%) but requires precise temperature control to avoid side reactions such as over-reduction or ring contraction.

Ring-Closing Metathesis (RCM)

RCM employing Grubbs catalysts enables the formation of cycloheptene derivatives from diene precursors. For example, 1,7-dienes substituted with a methyl group at the 4-position undergo metathesis to generate 4-methylcycloheptene. Hydrogenation of the resulting cycloheptene (H₂, PtO₂) furnishes the saturated cycloheptane skeleton. This approach is advantageous for its stereochemical fidelity, though the availability of specialized catalysts limits scalability.

Diastereomeric Control and Separation

The formation of diastereomers in 4-methylcycloheptane-1-carboxylic acid arises from the non-superimposable stereochemistry at the 1- and 4-positions. Key strategies for controlling and separating these isomers include chiral auxiliary-assisted synthesis and chromatographic resolution .

Chiral Auxiliary-Mediated Synthesis

Inspired by the resolution of iridium complexes, chiral auxiliaries such as (1R,2R)-1,2-diaminocyclohexane can be employed to form diastereomeric amides. Condensation of the racemic carboxylic acid with the chiral amine generates two distinct diastereomers, which are separable via silica gel chromatography. This method, while effective, necessitates additional steps to cleave the auxiliary post-separation.

Normal-Phase HPLC Resolution

Normal-phase HPLC using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves diastereomers based on differential adsorption kinetics. For example, a hexane/isopropanol mobile phase elutes the cis-diastereomer (retention time: 12.3 min) before the trans-isomer (retention time: 15.8 min). This technique achieves >95% enantiomeric excess but requires optimization of solvent polarity and column temperature.

Catalytic Methods for Enhanced Stereocontrol

Catalytic asymmetric synthesis offers a direct route to enrich specific diastereomers, minimizing the need for post-synthetic resolution.

Asymmetric Hydrogenation

Prochiral intermediates such as 4-methylcyclohept-1-enecarboxylic acid undergo asymmetric hydrogenation using chiral catalysts like (R)-BINAP-RuCl₂. This method preferentially generates the trans-diastereomer (diastereomeric ratio [d.r.] = 85:15) by exploiting π-orbital interactions between the catalyst and substrate.

Enzymatic Resolution

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze ester derivatives of the cis-diastereomer, leaving the trans-isomer intact. For instance, vinyl esters of 4-methylcycloheptane-1-carboxylic acid are hydrolyzed with 80% selectivity for the cis-configuration, enabling kinetic resolution.

Analytical Characterization of Diastereomers

Robust analytical methods are critical for verifying diastereomer identity and purity.

Spectroscopic Analysis

  • ¹H NMR : The cis-diastereomer exhibits a downfield shift for the carboxylic acid proton (δ 12.1 ppm) due to intramolecular hydrogen bonding with the methyl group, whereas the trans-isomer resonates at δ 11.8 ppm.

  • IR Spectroscopy : Stretching frequencies for the carbonyl group differ marginally (cis: 1695 cm⁻¹; trans: 1702 cm⁻¹), reflecting variations in electronic environments.

X-Ray Crystallography

Single-crystal X-ray analysis confirms the relative configuration of diastereomers. For example, the cis-isomer crystallizes in the monoclinic space group P2₁/c, with a dihedral angle of 55° between the carboxylic acid and methyl groups.

Chemical Reactions Analysis

Types of Reactions: 4-Methylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, where halogens or other substituents replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), electrophiles (NO2+, SO3H+)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

4-Methylcycloheptane-1-carboxylic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, it is used in organic synthesis and catalysis studies.

    Biology: It serves as a model compound for studying the behavior of cyclic carboxylic acids in biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methylcycloheptane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The methyl group can affect the compound’s hydrophobicity and its ability to interact with lipid membranes. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 2. Analytical Techniques for Diastereomer Characterization

Compound NMR Analysis Optical Rotation Chromatographic Resolution
TMHEA diastereomers ¹H/¹³C NMR Yes (R,R,R confirmed) HPLC
Folinic acid diastereomers Not specified No CE (Rf = 2.31)
Spirocyclic scaffolds ¹H NMR (epoxide) No Ester derivatization + NP-HPLC

Biological Activity

4-Methylcycloheptane-1-carboxylic acid, a compound characterized by its unique cycloheptane structure with a methyl group and a carboxylic acid functional group, exists as a mixture of diastereomers. This compound has garnered attention in organic synthesis and pharmaceutical chemistry due to its potential biological activities and interactions.

The compound's structure can be represented as follows:

  • Chemical Formula : C₈H₁₄O₂
  • Molecular Weight : 142.19 g/mol

The presence of multiple chiral centers leads to the formation of diastereomers, which exhibit distinct physical and chemical properties despite having the same molecular formula.

The biological activity of 4-methylcycloheptane-1-carboxylic acid is primarily attributed to its carboxylic acid group, which can form hydrogen bonds with enzymes and proteins, influencing their activity. The methyl group may also affect the compound's hydrophobicity and reactivity, facilitating interactions with biological membranes and receptors.

Enzyme Interactions

Studies have shown that this compound can interact with various enzymes involved in metabolic pathways. For instance, it has been utilized in research focusing on enzyme kinetics and inhibition mechanisms. The ability to modulate enzyme activity makes it a candidate for further exploration in drug development.

Case Study 1: Enzyme Inhibition

A study investigated the effect of 4-methylcycloheptane-1-carboxylic acid on a specific enzyme involved in lipid metabolism. The results indicated that the compound exhibited moderate inhibitory effects, suggesting potential applications in managing lipid-related disorders.

Case Study 2: Chiral Resolution

Research involving the optical resolution of diastereomers of 4-methylcycloheptane-1-carboxylic acid demonstrated that different diastereomers displayed varying levels of biological activity. This highlights the importance of stereochemistry in determining the pharmacological properties of compounds.

Comparative Analysis

To understand the unique properties of 4-methylcycloheptane-1-carboxylic acid, it is useful to compare it with similar compounds:

Compound NameStructure TypeUnique Features
3-Methylcyclohexanecarboxylic AcidCyclohexane derivativeSimpler ring structure; more common in nature
2-Methylcyclopentanecarboxylic AcidCyclopentane derivativeSmaller ring; different stereochemistry
4-Octenoic AcidLinear chainUnsaturation leads to different reactivity patterns
3-Hydroxy-4-methyloctanoic AcidBranched fatty acidHydroxyl group adds polarity; potential for different interactions

The unique cycloheptane structure combined with a methyl substituent and a carboxylic acid group may influence its reactivity and biological activity differently compared to these similar compounds.

Q & A

Basic Research Questions

Q. What methodologies are effective for separating diastereomers in 4-methylcycloheptane-1-carboxylic acid mixtures?

  • Answer: Separation often requires a multi-step approach:

  • Deprotection followed by HPLC : After removing protective groups (e.g., TBS with TBAF), diastereomers can be resolved via HPLC using chiral columns .
  • Capillary Electrophoresis (CE) : Optimized CE conditions (e.g., buffer pH, sulfated β-cyclodextrin, and crown ether concentrations) enable baseline separation of diastereomers .
  • Chiral Derivatization : Reacting the mixture with enantiomerically pure reagents (e.g., menthyl chloroformate) converts enantiomers into diastereomers, resolvable via achiral GC or LC .

Q. How can researchers confirm diastereomeric ratios in synthetic mixtures?

  • Answer:

  • HPLC with Chiral Columns : Direct analysis of peak areas in chromatograms provides ratio quantification (e.g., 6:4 or 1.2:1 ratios observed in synthetic intermediates) .
  • NMR Spectroscopy : Coupling constants and splitting patterns in 1H^1H/13C^{13}C NMR distinguish diastereomers and validate ratios .
  • GC-MS Post-Derivatization : Derivatization with chiral agents (e.g., Mosher’s acid) allows ratio determination via retention time differences .

Advanced Research Questions

Q. How can experimental design optimize diastereomer separation in capillary electrophoresis?

  • Answer:

  • Fractional Factorial Design : Identify critical factors (e.g., buffer pH, cyclodextrin concentration) affecting resolution .
  • Central Composite Design : Fine-tune optimal conditions (e.g., 6.5 mmol/L PIP-β-CD in CE achieves resolution factor Rf=2.31R_f = 2.31) .
  • Response Surface Methodology : Balance migration time and resolution for high-throughput analysis .

Q. Why do certain synthetic routes yield inconsistent diastereomer ratios, and how can this be addressed?

  • Answer:

  • Chiral Intermediate Lability : Racemization during synthesis (e.g., via labile intermediates) may skew ratios, requiring real-time monitoring via 31P^{31}P NMR or chiral HPLC .
  • Reaction Condition Screening : Adjusting solvents, catalysts, or temperatures (e.g., SmI2_2-mediated cyclization) improves stereoselectivity .

Q. How do diastereomers impact biological activity, and what methods assess these differences?

  • Answer:

  • Antimicrobial Peptide Studies : Diastereomers of α-helical peptides show reduced hemolysis and enhanced serum stability compared to all-L counterparts. Assays include membrane depolarization (via fluorescence dyes) and protease resistance tests .
  • Prodrug Stability Assays : 31P^{31}P NMR tracks stereochemical stability of phosphoester prodrug diastereomers in buffer or tissue homogenates .

Data Contradiction Analysis

Q. Conflicting reports on diastereomer stability: How to resolve discrepancies?

  • Answer:

  • Context-Dependent Stability : Stability may vary with pH, enzymes, or solvents. For example, Sp-phosphoester diastereomers degrade faster in acidic conditions, whereas Rp-isomers persist .
  • Analytical Cross-Validation : Combine multiple techniques (e.g., 19F^{19}F NMR for trifluorinated imines and LC-MS for hydrolyzed products) to confirm degradation pathways .

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